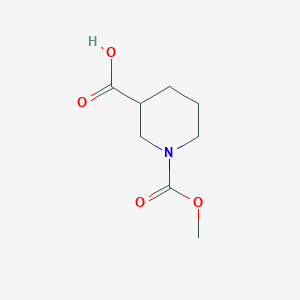

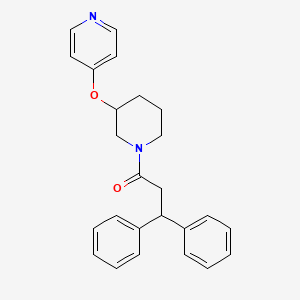

![molecular formula C23H32N6O3S B2750132 1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-44-5](/img/structure/B2750132.png)

1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of such compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the triazole ring can be confirmed by the characteristic peaks in the IR spectrum .Chemical Reactions Analysis

The chemical reactions involving this compound mainly include its synthesis from 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-((2-(tert-Butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to a class of compounds that have been explored for various synthetic routes and chemical properties. For example, Chern et al. (1988) explored the synthesis of similar compounds, indicating the chemical versatility and potential utility of these compounds in various applications (Chern et al., 1988).

Antimicrobial Applications

Several studies have investigated the antimicrobial properties of compounds within the same family as this compound. El‐Kazak and Ibrahim (2013) synthesized and evaluated novel series of triazoloquinazolines for their antimicrobial activity (El‐Kazak & Ibrahim, 2013). Additionally, Özyanik et al. (2012) explored the antimicrobial activity of various quinoline derivatives containing an azole nucleus (Özyanik et al., 2012).

Potential in Treatment of Male Reproductive and Erectile Dysfunction

Danylchenko et al. (2016) conducted a study focusing on the biological activity of similar compounds, highlighting their potential in treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antibacterial Properties

The antibacterial properties of similar compounds have been studied, with Zeydi et al. (2017) synthesizing new triazoloquinazoline derivatives and evaluating them as antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).

Antioxidant and Antibacterial Activity

Gadhave and Kuchekar (2020) focused on the synthesis of benzothiazole-based triazoloquinazoline derivatives, examining their potential as antioxidants and antibacterial agents (Gadhave & Kuchekar, 2020).

Orientations Futures

The compound “1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” and its derivatives have potential antiviral and antimicrobial activities . Therefore, future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the biological activities of these compounds .

Mécanisme D'action

Target of Action

The primary targets of this compound are DNA and A2B receptors . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . A2B receptors are a subtype of adenosine receptors and have been associated with anticancer activity .

Mode of Action

This compound interacts with its targets through DNA intercalation and A2B receptor antagonism . In DNA intercalation, the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function . As an A2B receptor antagonist, it binds to the A2B receptors, blocking their activation and subsequent signaling pathways .

Biochemical Pathways

The compound’s interaction with DNA and A2B receptors affects several biochemical pathways. DNA intercalation can lead to cell cycle arrest and apoptosis , as the DNA damage triggers cellular repair mechanisms. If the damage is too severe, the cell undergoes programmed cell death . A2B receptor antagonism can also lead to anti-proliferative effects .

Pharmacokinetics

The compound’sin silico ADMET profiles have been studied, suggesting that computational methods have been used to predict these properties .

Result of Action

The compound’s interaction with DNA and A2B receptors leads to anti-proliferative effects . By intercalating DNA, the compound disrupts the cell cycle, potentially leading to cell death . As an A2B receptor antagonist, it can inhibit cell proliferation .

Propriétés

IUPAC Name |

1-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S/c1-7-10-28-20(32)16-9-8-15(19(31)24-12-14(2)3)11-17(16)29-21(28)26-27-22(29)33-13-18(30)25-23(4,5)6/h8-9,11,14H,7,10,12-13H2,1-6H3,(H,24,31)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWDZNXGZFTBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

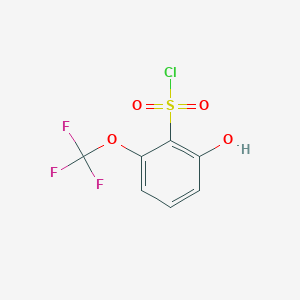

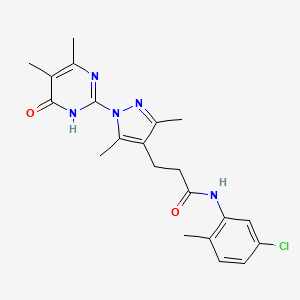

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

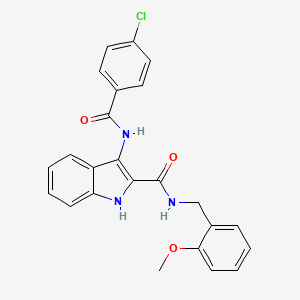

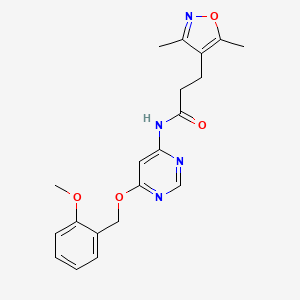

![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)

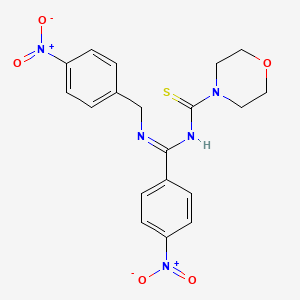

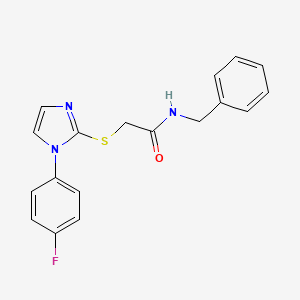

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)